molecular formula C26H23ClN2O3 B041179 5-脱氢托伐普坦 CAS No. 137973-76-3

5-脱氢托伐普坦

货号 B041179
CAS 编号: 137973-76-3
分子量: 446.9 g/mol
InChI 键: VENGMROMZOKURN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

  • Acceptorless Dehydrogenation (AD) in Synthesis : Acceptorless dehydrogenation reactions play a significant role in synthetic methodologies. These reactions involve the catalytic scission of C−H, N−H, and O−H bonds, releasing hydrogen gas without the need for a stoichiometric oxidant, thereby providing efficient, nonpolluting activation of substrates like dehydrotolvaptan (Gunanathan & Milstein, 2013).

  • Dehydrocyclization Studies : The dehydrocyclization of n-heptane on platinum crystal surfaces, which is relevant for understanding the synthesis processes of similar compounds, has been studied extensively (Joyner, 1972).

Molecular Structure Analysis

The molecular structure of dehydrotolvaptan can be inferred from studies on similar compounds:

  • Dihydrogen Complexes : Over 170 dihydrogen complexes have been reported, which helps in understanding the molecular structure and reactivity of hydrogen-related compounds (Heinekey & Oldham, 1993).

  • Dehydration of Scandium Chloride Hydrate : The study of Scandium chloride hydrate and its dehydration process offers insights into molecular structures related to dehydrotolvaptan (Ripert, Hubert-Pfalzgraf, & Vaissermann, 1999).

Chemical Reactions and Properties

  • Dehydrocoupling Reactions : Dehydrocoupling reactions, which involve the elimination of H2 between two E-H bonds, provide a route to E-E bonds and are crucial for understanding the chemical reactions of dehydrotolvaptan (Melen, 2016).

  • Catalytic Dehydrogenative Coupling : The manganese-catalyzed dehydrogenative coupling of alcohols and amines to form aldimines represents an environmentally benign methodology in organic chemistry, which can be related to dehydrotolvaptan's chemical properties (Mukherjee et al., 2016).

Physical Properties Analysis

Understanding the physical properties of dehydrotolvaptan requires an analysis of similar compounds:

  • Photophysical Properties of Dihydroheptacenes : The study of dihydroheptacenes provides insights into the physical properties of compounds like dehydrotolvaptan, especially in terms of photophysical behavior (Mondal, Shah, & Neckers, 2006).

  • Hydrogenation and Dehydrocyclization Studies : The hydrogenation of cyclohexane and dehydrocyclization of n-heptane on iridium surfaces provide valuable data on the physical properties relevant to dehydrotolvaptan (Nieuwenhuys & Somorjai, 1977).

Chemical Properties Analysis

  • Cross-Dehydrogenative Coupling : The cross dehydrogenative coupling reaction is an important tool for chemists, providing new insights into the chemical properties of compounds like dehydrotolvaptan (Scheuermann, 2010).

  • Dehydrogenative Annulation of Alkenes with Diols : This study on the synthesis of saturated O-heterocycles provides valuable information on the chemical properties and reactivity of dehydrotolvaptan (Cai & Xu, 2018).

科学研究应用

常染色体显性多囊肾病 (ADPKD) 的治疗

5-脱氢托伐普坦已被确定为一种选择性血管加压素 V2 受体拮抗剂,是 ADPKD 的第一个也是唯一获批的特定治疗方法 . 该药在及时给药的情况下,已显示出在预防 ADPKD 发展方面有效,尤其是在家族肾脏病史较好和高血压持续时间较短的患者中 .

心力衰竭水潴留的管理

该化合物已被审查其在治疗心力衰竭患者水潴留方面的有效性。 它作用于增加游离水的排泄 (利尿作用) 而不引起电解质异常或加重肾功能 . 由于心力衰竭及其相关并发症的患病率很高,因此该应用具有重要意义。

低钠血症治疗

5-脱氢托伐普坦用于治疗低钠血症,低钠血症是一种以血液中钠含量过低为特征的疾病。 它在高容量和等容量低钠血症中特别有用,它有助于纠正钠水平而不会引起可能导致渗透性脱髓鞘综合征的快速变化 .

利尿剂不良反应监测

研究也集中在托伐普坦的利尿剂不良反应上,确保利尿作用增加不会影响治疗效果或导致肾功能和电解质平衡发生重大变化 . 对于长期使用该化合物进行治疗的患者,这一点至关重要。

药代动力学和药效学特性

对托伐普坦的药代动力学和药效学特性,包括药物相互作用进行了全面审查。 了解这些特性对于指导适当的临床应用以及确保患者在治疗期间的安全至关重要 .

用于晚期充血的静脉注射制剂

托伐普坦的静脉注射制剂,称为 Samtas®,已开发用于那些出现对常规利尿剂无效的晚期充血,并且难以口服进食的患者 . 这扩展了该化合物的治疗应用,尤其是在急诊护理环境中。

作用机制

Target of Action

5-Dehydro Tolvaptan primarily targets the vasopressin V2 receptors . These receptors are found in the walls of the vasculature and luminal membranes of renal collecting ducts . Vasopressin, a hormone that regulates water retention in the body, acts on these V2 receptors .

Mode of Action

5-Dehydro Tolvaptan acts as a selective and competitive antagonist of the vasopressin V2 receptor . By blocking V2 receptors in the renal collecting ducts, it prevents the insertion of aquaporins into the walls, thereby inhibiting water absorption . This action ultimately results in an increase in urine volume and a decrease in urine osmolality .

Biochemical Pathways

The primary biochemical pathway affected by 5-Dehydro Tolvaptan is the vasopressin-regulated water reabsorption pathway . By antagonizing the vasopressin V2 receptor, 5-Dehydro Tolvaptan disrupts the normal function of this pathway, leading to increased excretion of water and electrolytes from the kidneys .

Pharmacokinetics

Studies on tolvaptan, a related compound, suggest that it is well absorbed with a bioavailability of around 40% . It is extensively protein-bound (99%) and is metabolized in the liver via the CYP3A4 pathway . The elimination half-life of Tolvaptan is approximately 12 hours .

Result of Action

The primary result of 5-Dehydro Tolvaptan’s action is an increase in urine volume and a decrease in urine osmolality . This leads to an overall negative fluid balance in patients taking the drug, resulting in increases in serum sodium and osmolality . It is particularly useful for patients with conditions like congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH), where higher serum levels of vasopressin are observed .

Action Environment

The action of 5-Dehydro Tolvaptan can be influenced by various environmental factors. For instance, co-administration with CYP3A4 inhibitors or inducers should be avoided due to potential drug interactions . Furthermore, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It should be stored in a sealed container in a dry room .

属性

IUPAC Name

N-[4-(7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15H,5,8,13H2,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENGMROMZOKURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(=O)C4=C3C=CC(=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463591
Record name N-[4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137973-76-3
Record name N-(4-((7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl)-3-methylphenyl)-2-methylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137973763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-((7-CHLORO-2,3,4,5-TETRAHYDRO-5-OXO-1H-1-BENZAZEPIN-1-YL)CARBONYL)-3-METHYLPHENYL)-2-METHYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR22W5RA83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Typically, 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine is reacted with 2-methylbenzoylchloride in water immiscible solvent selected from methylene chloride, toluene or cyclohexane in the presence of aqueous inorganic base such as aqueous sodium bicarbonate or aqueous sodium carbonate to form a biphasic system to obtain 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Well-dried 2-bromo-5-(2-methylbenzoylamino)toluene (3.2 g, 10.5 mM) and 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (1.8 g, 9.2 mM) are entered into a reaction vessel, and thereto are added 1,8-diazabicyclo[5.4.0]undecene-7 (DBU) (2.5 mL) and N,N-dimethylformamide (DMF) (6 mL), and the mixture is stirred at room temperature. To the solution thus obtained are added triphenyl-phosphine (221 mg) and Pd(OAC)2 (23.5 mg, 0.105 mM), and the mixture is heated under carbon monoxide at 125° C. for 3 hours. The reaction mixture is cooled till room temperature, and thereto is blown argon gas to discharge excess carbon monoxide. Thereafter, to the mixture are added ethyl acetate (150 mL) and 0.5M aqueous NaOH solution (50 mL) to divide into two phases. The organic layer is washed with diluted hydrochloric acid and then with saturated saline and dried over magnesium sulfate. After filtering off magnesium sulfate, the filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane) to give the desired 7-chloro-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (3.5 g) as pale yellowish white crystalline powder (Yield 85%, purity 99.1%, Mp 134-142° C.).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
[Compound]
Name
1,8-diazabicyclo[5.4.0]undecene-7
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
221 mg
Type
reactant
Reaction Step Three
Quantity
23.5 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydrotolvaptan
Reactant of Route 2
Reactant of Route 2
Dehydrotolvaptan
Reactant of Route 3
Reactant of Route 3
Dehydrotolvaptan
Reactant of Route 4
Reactant of Route 4
Dehydrotolvaptan
Reactant of Route 5
Reactant of Route 5
Dehydrotolvaptan
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dehydrotolvaptan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。